Tetraethylammonium bicarbonate
Overview
Description
Tetraethylammonium bicarbonate is a quaternary ammonium salt with the chemical formula (CH₃CH₂)₄N(HCO₃). It is a versatile compound used in various scientific and industrial applications. The compound is known for its ability to act as a buffering agent, a reagent in organic synthesis, and a catalyst in various chemical reactions .
Mechanism of Action
Target of Action
Tetraethylammonium bicarbonate primarily targets autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes, including nerve signal transmission and muscle contraction.
Mode of Action
This compound interacts with its targets by blocking them . This blocking action inhibits the normal function of these targets, leading to changes in the physiological processes they control. For instance, blocking autonomic ganglia can prevent signals carrying vasoconstrictor impulses from proceeding, leading to vasodilation .
Biochemical Pathways
The exact biochemical pathways affected by this compound are still under investigation. It is known that the compound’s blocking action on autonomic ganglia and potassium channels can disrupt normal nerve signal transmission and muscle contraction .
Pharmacokinetics
It is known that the compound is used in its salt forms, such as tetraethylammonium chloride and tetraethylammonium bromide . These forms may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of this compound’s action is vasodilation , due to its inhibitory actions at the autonomic ganglia . It was thought to be a potential therapeutic vasodilator, but serious toxic effects were found . Currently, its most common use is as a pharmacological research agent that blocks selective potassium channels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound is used in the laboratory setting to prepare lipophilic salts of inorganic anions , and its use may be influenced by factors such as temperature, pH, and the presence of other chemical substances.
Biochemical Analysis
Biochemical Properties
Tetraethylammonium bicarbonate interacts with various biomolecules in its applications. For instance, it is used in the synthesis of carbamate esters from amines This suggests that it may interact with enzymes and proteins involved in amine metabolism
Cellular Effects
It is known that Tetraethylammonium, a related compound, can block voltage-dependent K+ channels in nerve cells . This suggests that this compound might also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given its use in the synthesis of carbamate esters from amines , it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that this compound can be efficiently prepared as a 2M stock solution by carbonation of a mixture of triethylamine and water in a commercially available pressure reactor .
Dosage Effects in Animal Models
It is known that Tetraethylammonium, a related compound, can cause symptoms such as tremors, incoordination, flaccid prostration, and death from respiratory failure in mice and rats receiving toxic parenteral doses .
Metabolic Pathways
Given its use in the synthesis of carbamate esters from amines , it may interact with enzymes or cofactors involved in amine metabolism.
Transport and Distribution
Given its lipophilic nature , it may interact with various transporters or binding proteins, potentially influencing its localization or accumulation within cells.
Subcellular Localization
Given its lipophilic nature , it may be directed to specific compartments or organelles within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylammonium bicarbonate can be synthesized by reacting tetraethylammonium hydroxide with carbon dioxide. The reaction typically involves bubbling carbon dioxide gas through an aqueous solution of tetraethylammonium hydroxide until the desired pH is achieved . This method is efficient and commonly used in laboratory settings.
Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the carbonation of a mixture of tetraethylammonium hydroxide and water in a pressure reactor. This method reduces carbon dioxide waste emissions and improves the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Tetraethylammonium bicarbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bicarbonate ion acts as a nucleophile.
Carboxylation Reactions: It promotes the carboxylation of secondary carboxamides bearing a leaving group at the α-position, leading to the synthesis of oxazolidine-2,4-diones.
Common Reagents and Conditions:
Reagents: Common reagents include carbon dioxide, tetraethylammonium hydroxide, and various amines.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Carbamate Esters: Formed from the reaction with amines.
Oxazolidine-2,4-diones: Resulting from the carboxylation of secondary carboxamides.
Scientific Research Applications
Tetraethylammonium bicarbonate is extensively used in scientific research due to its versatility:
Chemistry: It is used as a reagent in the synthesis of various organic compounds and as a catalyst in organic reactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Tetraethylammonium Chloride: Similar in structure but used primarily as a pharmacological research agent.
Tetraethylammonium Bromide: Used in the synthesis of high-silica zeolites and as a phase-transfer catalyst.
Tetraethylammonium Hydroxide: Commonly used in organic synthesis and as a strong base in chemical reactions.
Uniqueness: Tetraethylammonium bicarbonate is unique due to its dual role as a buffering agent and a catalyst. Its ability to promote carboxylation reactions and its use in the synthesis of carbamate esters set it apart from other similar compounds .
Properties
IUPAC Name |
hydrogen carbonate;tetraethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N.CH2O3/c1-5-9(6-2,7-3)8-4;2-1(3)4/h5-8H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBMPLUQNSSFHO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC.C(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473089 | |
Record name | Tetraethylammonium bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-61-0 | |
Record name | Tetraethylammonium bicarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethylammonium bicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetraethylammonium bicarbonate enhance nucleophilic fluorination reactions with [18F]fluoride?
A1: Traditionally, [18F]fluoride for radiolabeling requires time-consuming azeotropic drying to remove water. TEABC simplifies this process by enabling efficient recovery of [18F]fluoride (up to 99%) [] without azeotropic evaporation. It forms a reactive [18F]fluoride species capable of participating in aliphatic and aromatic nucleophilic substitutions, achieving high radiochemical conversions (up to 93%) []. This enhanced reactivity is likely due to TEABC's ability to act as a phase-transfer catalyst, facilitating the transfer of fluoride ions into organic solvents where the reactions occur. [, ]
Q2: What is the role of this compound in synthesizing N-substituted 1,3-oxazinan-2-ones?
A2: TEABC serves as a convenient source of bicarbonate in a one-pot, three-component reaction with 1,3-dibromopropane and a primary amine. This reaction, conducted in methanol at room temperature, efficiently yields N-substituted 1,3-oxazinan-2-ones []. The use of TEABC simplifies the reaction procedure and avoids the need for harsh reaction conditions.
Q3: Can this compound be used in the synthesis of radiolabeled compounds for imaging techniques like PET scans?
A3: Yes, TEABC has proven useful in the synthesis of [18F]DCFPyL, a radiolabeled ligand for PET imaging of prostate cancer recurrence []. The bicarbonate anion in TEABC facilitates the coupling of a radiofluorinated prosthetic group ([18F]FPy-TFP) with an unprotected PSMA-ligand in ethanol, leading to high yields of [18F]DCFPyL []. This highlights TEABC's compatibility with radiolabeling procedures and its potential for developing new PET tracers.
Q4: What is the structural characterization of this compound trihydrate?
A4: The crystal structure of this compound trihydrate reveals a layered arrangement []. The bicarbonate anion (CHO3−) forms hydrogen bonds with water molecules, creating hydrogen-bonded layers. Tetraethylammonium cations (C8H20N+) are sandwiched between these layers, forming a stable crystal structure [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.